molecular formula C12H12N2O3 B3283832 (1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol CAS No. 773868-91-0

(1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol

Cat. No.: B3283832
CAS No.: 773868-91-0
M. Wt: 232.23 g/mol
InChI Key: KGNOLQDPHBCRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol is an organic compound that features a nitrobenzyl group attached to a pyrrole ring, with a methanol group at the 2-position of the pyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol typically involves the reaction of 2-nitrobenzyl bromide with pyrrole in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:

    Solvent: Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF).

    Base: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used to deprotonate the pyrrole.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: (1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)carboxylic acid.

    Reduction: (1-(2-Aminobenzyl)-1H-pyrrol-2-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a photolabile protecting group in biochemical research.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism by which (1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol exerts its effects depends on the specific application. For example, in biochemical research, the nitrobenzyl group can act as a photolabile protecting group, releasing the active compound upon exposure to light. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    (1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.

    (1-(2-Aminobenzyl)-1H-pyrrol-2-yl)methanol: Similar structure but with an amine group instead of a nitro group.

    (1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

Uniqueness

(1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol is unique due to its combination of a nitrobenzyl group and a pyrrole ring with a methanol group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[1-[(2-nitrophenyl)methyl]pyrrol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-9-11-5-3-7-13(11)8-10-4-1-2-6-12(10)14(16)17/h1-7,15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNOLQDPHBCRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734938
Record name {1-[(2-Nitrophenyl)methyl]-1H-pyrrol-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773868-91-0
Record name {1-[(2-Nitrophenyl)methyl]-1H-pyrrol-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol
Reactant of Route 2
(1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol
Reactant of Route 3
(1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol
Reactant of Route 4
(1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-(2-Nitrobenzyl)-1H-pyrrol-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.